

Application Notes and Protoc

Compound of Interest

Compound Name:	6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol
CAS No.:	174671-43-3
Cat. No.:	B2962848

Introduction and Mechanistic Rationale

Benzoxaboroles represent a privileged, boron-based heterocyclic scaffold that has revolutionized modern medicinal chemistry. Characterized by a five-membered boron-containing ring fused to a benzene ring, they are derivatives of phenylboronic acids[1]. They have demonstrated remarkable efficacy across diverse therapeutic areas, leading to FDA-approved drugs such as tavalent.

The "Boron Advantage" in Target Engagement: The pharmacological utility of benzoxaboroles stems from the sp²-hybridized boron atom, which possesses a high affinity for the hydroxyl groups of diols of sugars and RNA (e.g., the terminal adenosine of tRNA in leucyl-tRNA synthetase)[3][4]. This interaction forms a reversible covalent tetrahedral adduct.

However, this unique reactivity requires highly specialized High-Throughput Screening (HTS) assay designs. Standard HTS conditions often utilize boronate ester libraries.

Critical Assay Design Rules for Organoboron Libraries

To ensure a self-validating and robust screening system, the following physicochemical parameters must be strictly controlled:

- Buffer Selection (The Cis-Diol Trap):
 - Causality: Benzoxaboroles readily form stable boronate esters with 1,2- or 1,3-diols.
 - Action: Never use glycerol, mannitol, sorbitol, or Tris-based buffers in the primary screen. These common biological additives will act as competitive inhibitors.
- Equilibration Time for Reversible Covalent Binding:
 - Causality: Unlike rapid non-covalent binders, reversible covalent adduct formation (e.g., spiro adducts with target enzymes) requires time to reach equilibrium.
 - Action: Implement a mandatory 30- to 60-minute compound-target pre-incubation step prior to the addition of the substrate.
- Aggregation and False Positive Mitigation:
 - Causality: Highly lipophilic library members can form colloidal aggregates, leading to non-specific enzyme inhibition (false positives).
 - Action: Maintain DMSO concentrations below 1% (v/v) and include a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to disrupt colloidal aggregates.

Workflow Visualization

Caption: Optimized HTS workflow for benzoxaborole libraries emphasizing diol-free conditions.

Experimental Protocols

Protocol A: Target-Based Enzymatic Screening (e.g., Leucyl-tRNA Synthetase or Autotaxin)

This protocol utilizes a diol-free fluorescence-based assay to identify direct enzyme inhibitors.

Materials:

- Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 50 mM KCl, 0.01% Triton X-100. (Strictly no glycerol or DTT; use TCEP if a reducing agent is required)
- Microplates: 384-well or 1536-well black, non-binding surface microplates.
- Controls: DMSO (Negative/Vehicle control), Known inhibitor e.g., Tavaborole or HA155 (Positive control)[3].

Step-by-Step Methodology:

- Compound Transfer: Using an acoustic liquid handler, dispense 50 nL of the benzoxaborole library (from 1 mM stock in DMSO) into the assay plate
- Enzyme Addition: Add 5 µL of the target enzyme (e.g., LeuRS or ATX) diluted in Assay Buffer to all wells except the blank controls.
- Pre-Incubation (Critical Step): Centrifuge the plates at 1000 x g for 1 minute. Incubate at room temperature for 60 minutes. Rationale: Allows the enzyme to bind to the substrate.

- Substrate Addition: Add 5 μ L of the specific fluorogenic substrate to initiate the reaction.
- Kinetic Read: Monitor fluorescence continuously for 30 minutes using a multimode microplate reader.
- Self-Validation: Calculate the Z'-factor for each plate. The assay is only valid if Z' \geq 0.5[5].

Protocol B: Phenotypic Antimicrobial/Antiparasitic Screening

Benzoxaboroles are highly effective against protozoan agents and bacteria[1][6]. This whole-cell screening protocol uses a resazurin-based viability r

Materials:

- Media: RPMI-1640 or appropriate diol-free broth.
- Pathogen: Leishmania donovani or Escherichia coli[6][7].

Step-by-Step Methodology:

- Cell Seeding: Seed pathogens at 4×10^4 cells/well in 40 μ L of media into sterile 384-well clear-bottom plates[6].
- Compound Treatment: Pin-tool or acoustically dispense benzoxaborole compounds to achieve a final concentration of 10 μ M. Include a known pos
- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂[6].
- Viability Readout: Add 10 μ L of Resazurin solution (0.15 mg/mL) to each well. Incubate for an additional 4 hours.
- Detection: Measure fluorescence (Ex: 560 nm / Em: 590 nm).
- Data Processing: Normalize data against the vehicle control (100% viability) and positive control (0% viability) to calculate the percentage of growth

Data Presentation: HTS Quality Control & Triage Metrics

To systematically evaluate the performance of a benzoxaborole HTS campaign, quantitative data must be tracked and compared against established

Metric / Parameter	Target Threshold
Z'-Factor	≥ 0.60
Signal-to-Background (S/B)	≥ 5.0
Primary Hit Rate	0.5%–2.0%
Confirmation Rate	$\geq 70\%$
IC ₅₀ Shift (Pre-incubation)	>10 -fold shift

Mechanism of Action Visualization

Caption: Reversible covalent binding mechanism of benzoxaboroles forming a tetrahedral adduct.

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